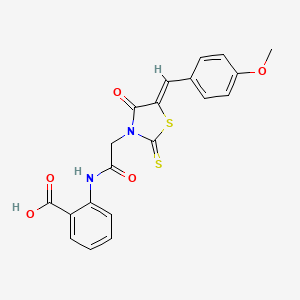![molecular formula C20H17FN4OS B2940028 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-10-4](/img/structure/B2940028.png)
5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This is achieved through electrophilic aromatic substitution reactions using 3-fluorobenzaldehyde as a precursor.
Coupling with the 3,4-Dihydroisoquinolin-2(1H)-yl Moiety
The final coupling reaction is carried out through nucleophilic substitution reactions, often in the presence of a suitable base such as potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound requires optimizing these reactions for higher yield and purity. This includes the use of continuous flow reactors and scalable purification methods such as recrystallization and chromatography.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step synthetic routes that include the following key steps:
Formation of the Thiazolo[3,2-b][1,2,4]triazol-6-ol Core
The core structure can be synthesized by cyclization reactions involving appropriate thioamide and hydrazine derivatives under reflux conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions can be carried out on the isoquinoline ring, converting it to tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: : Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Sulfoxides and Sulfones: : From oxidation reactions.
Tetrahydroisoquinoline Derivatives: : From reduction reactions.
Variously Substituted Derivatives: : From nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry
Synthesis of Novel Derivatives:
Biology
Biological Activity Screening: : Its unique structure makes it a candidate for screening in various biological assays, including enzyme inhibition studies and receptor binding assays.
Medicine
Potential Therapeutic Agent: : Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry
Material Science: : The compound's stability and reactivity make it a potential candidate for developing new materials with specific properties.
Mécanisme D'action
The mechanism by which 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol exerts its effects is multifaceted:
Molecular Targets: : It can interact with various biological targets, including enzymes and receptors.
Pathways Involved: : It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol shares similarities with other compounds in its class, such as:
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole derivatives.
Isoquinoline-based compounds.
Fluorophenyl-substituted heterocycles.
Uniqueness
Structural Diversity: : The combination of the thiazolo[3,2-b][1,2,4]triazol-6-ol core with the isoquinoline and fluorophenyl groups imparts unique properties.
Reactivity: : Its ability to undergo diverse chemical reactions distinguishes it from other compounds in its class.
Propriétés
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(3-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4OS/c21-16-7-3-6-14(10-16)17(18-19(26)25-20(27-18)22-12-23-25)24-9-8-13-4-1-2-5-15(13)11-24/h1-7,10,12,17,26H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOJWWNSJMRYDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(C3=CC(=CC=C3)F)C4=C(N5C(=NC=N5)S4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-butyl-3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2939945.png)
![[2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride](/img/structure/B2939946.png)

![3-(2-isopropoxybenzyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2939952.png)




![6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-one](/img/structure/B2939959.png)
![(Z)-ethyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2939960.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2939961.png)


![6,9-Dioxa-2-azaspiro[4.5]decan-7-ylmethanol;hydrochloride](/img/structure/B2939967.png)
